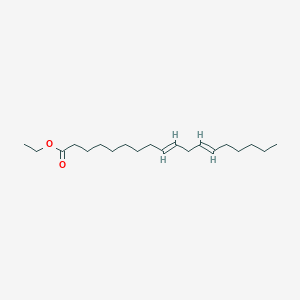

Ethyl 9(E),12(E)-octadecadienoate

Description

Properties

IUPAC Name |

ethyl (9E,12E)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-MVKOLZDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046820 |

Source

|

| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6114-21-2 |

Source

|

| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 9(E),12(E)-octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of linolelaidic acid, is a fatty acid derivative with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant biological activities, with a particular focus on its isomeric counterpart, ethyl linoleate (B1235992), due to the limited availability of data for the trans-isomer. This document aims to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound, also known as ethyl linolelaidate, is the ethyl ester of the trans-isomer of linoleic acid. Its chemical identity and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (9E,12E)-octadeca-9,12-dienoate | [1] |

| Synonyms | Ethyl linolelaidate, Linolelaidic acid ethyl ester, DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER | [1] |

| CAS Number | 6114-21-2 | [1] |

| Molecular Formula | C₂₀H₃₆O₂ | [1] |

| Molecular Weight | 308.5 g/mol | [1] |

| Appearance | Pale yellow liquid (for the related (Z,Z) isomer) | |

| Boiling Point | 388.27 °C (estimated) | |

| Water Solubility | 0.0009081 mg/L at 25 °C (estimated) | |

| Purity | >99% (commercially available) | [2] |

| Storage | Freezer | [2] |

Spectroscopic Data

Mass Spectrometry (MS)

The NIST database contains a mass spectrum for 9,12-Octadecadienoic acid, ethyl ester, which includes the (E,E) isomer. The fragmentation pattern is characteristic of a long-chain fatty acid ester.

| m/z | Interpretation |

| 308 | Molecular ion [M]⁺ |

| 263 | [M - OCH₂CH₃]⁺ |

| Various | Fragments from cleavage of the alkyl chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for the 9(E),12(E) isomer is not available. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.

¹H NMR (Predicted):

-

~5.3 ppm: Olefinic protons (-CH=CH-)

-

~4.1 ppm: Methylene protons of the ethyl group (-O-CH₂-CH₃)

-

~2.7 ppm: Allylic protons (=CH-CH₂-CH=)

-

~2.2 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-)

-

~1.2-1.6 ppm: Methylene protons of the long alkyl chain

-

~0.9 ppm: Terminal methyl protons (-CH₃)

-

~1.2 ppm: Methyl protons of the ethyl group (-O-CH₂-CH₃)

¹³C NMR (Predicted):

-

~173 ppm: Carbonyl carbon (-COO-)

-

~130 ppm: Olefinic carbons (-CH=CH-)

-

~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃)

-

~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COO-)

-

~25-32 ppm: Methylene carbons of the long alkyl chain

-

~22 ppm: Methylene carbon beta to the terminal methyl group

-

~14 ppm: Terminal methyl carbon and methyl carbon of the ethyl group

Infrared (IR) Spectroscopy

An IR spectrum for this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3010 | =C-H stretch (alkene) |

| ~2925, ~2855 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| ~965 | =C-H bend (trans-alkene, out-of-plane) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are generalized procedures based on methods for similar fatty acid esters.

Synthesis

Fisher Esterification of Linolelaidic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linolelaidic acid (1 equivalent) in an excess of absolute ethanol (B145695) (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2% of the acid weight), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the ethyl linolelaidate with a nonpolar organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as hexane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its cis-isomer, ethyl linoleate (Ethyl 9(Z),12(Z)-octadecadienoate), has demonstrated notable biological effects. It is plausible that the trans-isomer may exhibit different or even opposing activities.

Anti-Inflammatory Effects of Ethyl Linoleate

Ethyl linoleate has been shown to possess anti-inflammatory properties. It can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Caption: Inhibition of LPS-induced inflammation by ethyl linoleate.

Inhibition of Melanogenesis by Ethyl Linoleate

Ethyl linoleate has been found to inhibit melanogenesis in B16F10 melanoma cells. It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) synthesis. This downregulation is a result of the inhibition of the Akt/GSK3β/β-catenin signaling pathway.

Caption: Ethyl linoleate's role in the Akt/GSK3β/β-catenin pathway.

Conclusion

This compound is a fatty acid ester with defined chemical and physical properties. While specific experimental data for this trans-isomer is limited, information extrapolated from its cis-isomer, ethyl linoleate, suggests potential biological activities of interest, particularly in the realms of inflammation and melanogenesis. Further research is warranted to fully elucidate the unique properties and potential therapeutic applications of this compound. This guide provides a consolidated resource to facilitate such future investigations.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 9(E),12(E)-octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of ethyl 9(E),12(E)-octadecadienoate, a notable fatty acid ethyl ester. The document outlines the key spectroscopic and chromatographic techniques employed in its characterization, offering detailed experimental protocols and quantitative data to facilitate its identification and analysis.

Introduction

This compound, also known as ethyl linolelaidate, is the all-trans isomer of ethyl linoleate. As a fatty acid ethyl ester (FAEE), its structure and purity are of significant interest in various fields, including biofuel research, food science, and as a potential biomarker. The precise identification of its stereochemistry is crucial, as the geometric isomerism of the double bonds significantly influences its physical and biological properties. This guide details the analytical workflow for its complete structural characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 308.5 g/mol | --INVALID-LINK-- |

| CAS Number | 6114-21-2 | --INVALID-LINK-- |

| IUPAC Name | ethyl (9E,12E)-octadeca-9,12-dienoate | --INVALID-LINK-- |

| Synonyms | Ethyl linolelaidate, DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER | --INVALID-LINK-- |

Spectroscopic Characterization

The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Data (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (J) |

| H-9, H-10, H-12, H-13 (Olefinic) | ~5.4 | m | J(H,H)trans ≈ 15 Hz |

| H-8, H-11, H-14 (Allylic) | ~2.0 - 2.2 | m | |

| H-2 (α-CH₂) | ~2.28 | t | ~7.5 Hz |

| O-CH₂ (Ethyl) | ~4.12 | q | ~7.1 Hz |

| CH₃ (Ethyl) | ~1.25 | t | ~7.1 Hz |

| Chain CH₂ | ~1.2 - 1.4 | m | |

| Terminal CH₃ | ~0.88 | t | ~6.8 Hz |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C=O) | ~173 |

| C-9, C-10, C-12, C-13 (Olefinic) | ~130 |

| O-CH₂ (Ethyl) | ~60 |

| C-2 (α-CH₂) | ~34 |

| C-8, C-11, C-14 (Allylic) | ~32 |

| Chain CH₂ | ~25 - 32 |

| CH₃ (Ethyl) | ~14 |

| Terminal CH₃ | ~14 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Key Fragmentation Data (EI-MS)

The mass spectrum of this compound is characterized by the following key fragments[1]:

| m/z | Ion |

| 308 | [M]⁺ (Molecular Ion) |

| 263 | [M - OCH₂CH₃]⁺ |

| 237 | [M - C₄H₇O₂]⁺ |

| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 67, 81, 95 | Alkyl fragments |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A polar capillary column, such as a biscyanopropyl polysiloxane (e.g., SP-2380) or a polyethylene (B3416737) glycol (e.g., DB-WAX) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp to 240 °C at 4 °C/min.

-

Hold at 240 °C for 10 min.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum and compare it with library data (e.g., NIST).

Chromatographic Separation

Gas chromatography (GC) is the method of choice for separating and quantifying the different isomers of ethyl octadecadienoate. The separation is typically achieved on a polar capillary column.

GC Retention Data

The elution order of fatty acid isomers on polar GC columns is influenced by their geometry. Generally, trans isomers have shorter retention times than their corresponding cis isomers. Therefore, this compound is expected to elute earlier than the other cis/trans isomers and significantly earlier than the all-cis ethyl 9(Z),12(Z)-octadecadienoate.

| Compound | Expected Elution Order |

| This compound | 1 |

| Ethyl 9(E),12(Z)-octadecadienoate | 2 |

| Ethyl 9(Z),12(E)-octadecadienoate | 3 |

| Ethyl 9(Z),12(Z)-octadecadienoate | 4 |

Note: The exact retention times will vary depending on the specific GC column and conditions used.

Synthesis

The synthesis of this compound can be achieved through the esterification of linoelaidic acid (9E,12E-octadecadienoic acid). Linoelaidic acid itself can be prepared by the isomerization of linoleic acid.

Experimental Protocol: Synthesis via Fischer Esterification

-

Reactants:

-

Linoelaidic acid (1 equivalent)

-

Anhydrous ethanol (B145695) (large excess, e.g., 20 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

-

-

Procedure:

-

Combine linoelaidic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a nonpolar solvent such as hexane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

The following diagrams illustrate the key processes in the structural elucidation of this compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Caption: A simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

Caption: The logical steps involved in obtaining an NMR spectrum for structural analysis.

References

Section 1: Ethyl (9E,12E)-octadeca-9,12-dienoate (CAS: 6114-21-2)

As a preliminary step, it is crucial to address a notable discrepancy in the provided information. The CAS number 6114-21-2 corresponds to Ethyl (9E,12E)-octadeca-9,12-dienoate , also known as Ethyl linolelaidate. This is a fatty acid ester. However, the query also mentions 2-Hydrazinyl-1,3-thiazole dihydrobromide , which is a distinct heterocyclic compound.

This guide will therefore address both chemical entities in separate sections to provide a comprehensive overview based on the user's query.

Introduction

Ethyl (9E,12E)-octadeca-9,12-dienoate is the ethyl ester of the trans isomer of linoleic acid. It is a fatty acid ester that has been identified in various natural sources, including certain plants like Artemisia argyi and Dioscorea species.[1] As a derivative of conjugated linoleic acid (CLA), it is of interest for its potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl (9E,12E)-octadeca-9,12-dienoate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl (9E,12E)-octadeca-9,12-dienoate | [1] |

| Synonyms | Ethyl linolelaidate, LINOLELAIDIC ACID ETHYL ESTER, ETHYL ISOLINOLEATE | [2][3] |

| Molecular Formula | C₂₀H₃₆O₂ | [1][2][3] |

| Molecular Weight | 308.5 g/mol | [1][2][3] |

| Density | 0.87 g/mL at 25 °C | [2] |

| Storage Temperature | -20°C | [2] |

| Appearance | White powder | [4] |

Spectroscopic Data

Applications and Uses

Ethyl (9E,12E)-octadeca-9,12-dienoate, as a derivative of conjugated linoleic acid, may have potential health benefits including improving body composition, enhancing immune function, and reducing inflammation.[2] It is often used as a dietary supplement and is found in some food products.[2] Some suppliers indicate its use in "healing drugs".[4]

Experimental Workflows

A generalized workflow for the analysis of fatty acid esters like Ethyl (9E,12E)-octadeca-9,12-dienoate is depicted below.

Caption: Generalized workflow for the analysis of fatty acid esters.

Section 2: 2-Hydrazinyl-1,3-thiazole Derivatives

Introduction

2-Hydrazinyl-1,3-thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds serve as important pharmacophores in the development of new therapeutic agents.[5] Specifically, they have shown promising results as antifungal agents.[5][6][7]

Synthesis and Characterization

The synthesis of 2-hydrazinyl-1,3-thiazole derivatives often involves the reaction of thiosemicarbazones with α-haloketones. For instance, novel 2,4-disubstituted-1,3-thiazole derivatives can be synthesized, and their structures confirmed using various spectroscopic methods.

Experimental Protocol: Characterization of 2-Hydrazinyl-thiazole Derivatives [5]

-

Infrared (IR) Spectroscopy: The presence of the N-H group is confirmed by asymmetric and symmetric stretching vibrations observed in the regions of 3318–3327 cm⁻¹ and 3189–3200 cm⁻¹, respectively.

-

¹³C-NMR Spectroscopy: A characteristic signal for the sp² carbon from the hydrazone linker appears in the range of 143.2–144.1 ppm.

-

¹H-NMR Spectroscopy: Specific signals corresponding to the C5-H proton of the thiazole (B1198619) ring are observed between 7.15–7.50 ppm, along with signals for other aromatic protons.

Biological Activity and Uses

The primary and most studied application of 2-hydrazinyl-1,3-thiazole derivatives is in the development of antifungal agents, particularly against Candida species.[5][6][7]

-

Anti-Candida Activity: Several studies have demonstrated that these compounds exhibit significant anti-Candida activity, with some derivatives showing minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole (B54011).[5][6][7] For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the thiazole ring have shown MIC values as low as 3.9 µg/mL against Candida albicans, which is four times lower than that of fluconazole (15.62 µg/mL).[5]

-

Mechanism of Action: It is hypothesized that these compounds may act by inhibiting the ergosterol (B1671047) biosynthetic pathway.[5] Molecular docking studies suggest that they can bind to the active site of Candida albicans lanosterol-C14α-demethylase (CYP51), a key enzyme in this pathway.[5][6][7]

The proposed mechanism of action is illustrated in the following diagram.

References

- 1. 9,12-Octadecadienoic acid, ethyl ester | C20H36O2 | CID 5365672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6114-21-2,DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. larodan.com [larodan.com]

- 4. DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER, CasNo.6114-21-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Natural Origins of Ethyl 9(E),12(E)-octadecadienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the ethyl ester of linoelaidic acid, a trans-isomer of the essential fatty acid linoleic acid. While its cis-isomer counterpart, ethyl linoleate (B1235992), is well-documented in various natural sources, the occurrence and biological significance of the (E,E)-stereoisomer are less characterized. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its potential biosynthetic pathways and biological activities. This document aims to serve as a foundational resource for researchers interested in the therapeutic and industrial applications of this specific fatty acid ester.

Natural Sources of this compound

The identification of natural sources for this compound is an ongoing area of research. Current literature and chemical databases suggest its presence in the following plant genera:

-

Artemisia argyi : This plant, commonly known as Chinese mugwort, is a perennial herb used in traditional medicine. While comprehensive quantitative analysis of its essential oil often focuses on major components like eucalyptol (B1671775) and camphor, studies have reported the presence of various fatty acid esters, including ethyl octadecadienoate. However, specific quantification of the 9(E),12(E) isomer is not yet widely available.

-

Dioscorea species : The genus Dioscorea, which includes yams, has been reported to contain 9,12-Octadecadienoic acid, ethyl ester.[1] As with Artemisia argyi, the specific isomeric form is often not detailed, warranting further investigation into the presence and concentration of the (E,E) isomer in various Dioscorea species.

It is important to note that the more common isomer, ethyl 9(Z),12(Z)-octadecadienoate (ethyl linoleate), is found in a wider range of plants, including sunflower, safflower, and corn oils. The presence of the (E,E) isomer may be less abundant and require more sensitive analytical techniques for detection and quantification.

Table 1: Potential Natural Sources of this compound

| Genus | Common Name | Reported Presence of 9,12-Octadecadienoic acid, ethyl ester | Specific Isomer Data for 9(E),12(E) |

| Artemisia | Mugwort | Yes[1] | Not specified |

| Dioscorea | Yam | Yes[1] | Not specified |

Experimental Protocols

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods for extracting ethyl esters and related compounds from Artemisia and Dioscorea species.

2.1.1. Materials

-

Dried and powdered plant material (Artemisia argyi leaves or Dioscorea tubers)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Ethanol (95%, analytical grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography columns

2.1.2. Extraction Procedure

-

Solvent Extraction:

-

Macerate the powdered plant material in a 1:10 (w/v) ratio with n-hexane or an n-hexane:ethyl acetate mixture (e.g., 8:2 v/v) at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid extraction with immiscible solvents of increasing polarity to separate compounds based on their polarity.

-

2.1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

-

100% n-hexane

-

98:2 n-hexane:ethyl acetate

-

95:5 n-hexane:ethyl acetate

-

And so on, increasing the ethyl acetate concentration.

-

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., iodine vapor or UV light).

-

Final Purification: Combine fractions containing the compound of interest and re-chromatograph if necessary to achieve high purity.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

MS Detector (if used):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

2.2.2. Sample Preparation and Analysis

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a calibration curve by injecting a series of dilutions of the standard solution.

-

Dissolve the isolated and purified sample in a suitable solvent (e.g., n-hexane) at a known concentration.

-

Inject the sample into the GC-MS system.

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with the standard.

-

Quantify the amount of the compound in the sample by comparing its peak area with the calibration curve.

Biosynthesis and Signaling Pathways

Potential Biosynthesis of this compound

The precise biosynthetic pathway for this compound in plants and insects is not yet fully elucidated. However, it is hypothesized to originate from linoleic acid through a series of enzymatic reactions.

-

Linoleic Acid Synthesis: Plants and some insects can synthesize linoleic acid (9Z,12Z-octadecadienoic acid) from oleic acid via the action of a Δ12-desaturase enzyme.

-

Isomerization: The formation of the (E,E) double bonds likely involves isomerase enzymes that can convert the cis double bonds of linoleic acid into the trans configuration. The specific enzymes responsible for this transformation in the context of ethyl ester formation are yet to be identified.

-

Esterification: The final step involves the esterification of linoelaidic acid with ethanol. This reaction could be catalyzed by an alcohol acyltransferase enzyme.

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathways

Direct research on the signaling pathways of this compound is limited. However, studies on its cis-isomer, ethyl linoleate, and other related fatty acid esters provide insights into its potential biological activities.

For instance, ethyl linoleate has been shown to inhibit melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway. It is plausible that this compound could interact with similar cellular signaling cascades, potentially exhibiting anti-inflammatory or other modulatory effects. Further research is needed to elucidate the specific molecular targets and signaling pathways of this trans-isomer.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural compound with underexplored biological activities. While its presence has been suggested in Artemisia argyi and Dioscorea species, further research is imperative to:

-

Quantify the concentration of this compound in these and other potential natural sources.

-

Optimize extraction and isolation protocols to improve yield and purity.

-

Elucidate the specific biosynthetic pathways involved in its formation.

-

Investigate its biological activities and underlying signaling mechanisms to uncover its therapeutic potential.

This technical guide provides a starting point for researchers to delve into the study of this intriguing fatty acid ester, paving the way for new discoveries in drug development and other scientific fields.

References

Unveiling the Biological Activities of trans,trans-Linoleic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of trans,trans-linoleic acid ethyl ester, with a primary focus on its pro-apoptotic and anti-inflammatory effects. This document provides a comprehensive overview of the current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Pro-Apoptotic Activity of Linoelaidic Acid (trans,trans-Linoleic Acid)

Linoelaidic acid, the free fatty acid form of trans,trans-linoleic acid ethyl ester, has been demonstrated to induce apoptosis, or programmed cell death, in human umbilical vein endothelial cells (HUVECs). This pro-apoptotic effect is both dose- and time-dependent, suggesting a potential therapeutic application in conditions characterized by excessive cell proliferation.

Quantitative Data: Cell Viability and Caspase Activation

The following tables summarize the key quantitative findings from in vitro studies on the pro-apoptotic effects of linoelaidic acid on HUVECs.

Table 1: Effect of Linoelaidic Acid on HUVEC Viability (MTT Assay)

| Concentration (µmol/L) | 24 hours (% Viability) | 48 hours (% Viability) |

| 50 | 85% | 78% |

| 100 | 72% | 65% |

| 200 | 58% | 45% |

| 400 | 42% | 31% |

Table 2: Effect of Linoelaidic Acid on Caspase Activity in HUVECs

| Caspase | Concentration (µmol/L) | Activity Increase (Fold Change vs. Control) |

| Caspase-3 | 200 | ~3.5 |

| Caspase-8 | 200 | ~2.8 |

| Caspase-9 | 200 | ~3.1 |

Signaling Pathway: Caspase-Mediated Apoptosis

Linoelaidic acid induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[1]

Experimental Protocols

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of linoelaidic acid (50, 100, 200, 400 µmol/L) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

Cell Treatment: Treat HUVECs with linoelaidic acid as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Lysis: Lyse the treated HUVECs to release cellular proteins.

-

Substrate Addition: Add a colorimetric or fluorometric substrate specific for caspase-3, -8, or -9 to the cell lysate.

-

Incubation: Incubate the mixture according to the manufacturer's protocol to allow for cleavage of the substrate by the active caspase.

-

Signal Detection: Measure the absorbance or fluorescence to quantify caspase activity. The results are typically expressed as a fold change relative to the untreated control.

Anti-Inflammatory Activity of Ethyl Linoleate (B1235992)

Ethyl linoleate, the ester form of linoleic acid, has been shown to possess anti-inflammatory properties. While specific studies on the trans,trans isomer are limited, the general mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Signaling Pathway: Inhibition of NF-κB Activation

Ethyl linoleate is thought to exert its anti-inflammatory effects by preventing the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Ethyl linoleate may interfere with this process, thereby reducing the inflammatory response.

Experimental Protocols

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and pre-treat with various concentrations of trans,trans-linoleic acid ethyl ester.

-

Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).

-

Supernatant Collection: Collect the cell culture supernatant at different time points.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant, following the manufacturer's instructions.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The band intensities can be quantified to determine changes in protein expression and phosphorylation.

Conclusion

trans,trans-Linoleic acid ethyl ester and its free fatty acid form, linoelaidic acid, exhibit significant biological activities, most notably the induction of apoptosis and the potential for anti-inflammatory effects. The pro-apoptotic activity is well-documented in endothelial cells and is mediated through the caspase cascade, involving both intrinsic and extrinsic pathways. The anti-inflammatory properties are linked to the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this specific isomer in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals investigating the multifaceted roles of trans,trans-linoleic acid ethyl ester.

References

Ethyl 9(E),12(E)-octadecadienoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the trans-isomer of ethyl linoleate (B1235992), a derivative of the essential omega-6 fatty acid, linoleic acid. While its cis-counterpart, ethyl linoleate, is well-studied for its roles in various biological processes, the discovery and specific functions of the 9(E),12(E) isomer are less documented. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its historical context within the broader study of trans fatty acids, its physicochemical properties, postulated synthesis and analytical methodologies, and potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of fatty acid isomers.

Discovery and History

The history of this compound is intrinsically linked to the broader history of trans fatty acids. While a specific date for the discovery of this particular ethyl ester is not well-documented in seminal literature, its existence was implied with the advent of partial hydrogenation of vegetable oils in the early 20th century. This industrial process, developed to create semi-solid fats from liquid oils, led to the formation of various trans isomers of unsaturated fatty acids, including linoleic acid.

The initial focus of research was on the bulk properties of these hydrogenated fats rather than the specific characterization of each geometric isomer. It was the development of advanced analytical techniques, particularly gas-liquid chromatography (GLC) and infrared spectroscopy in the mid-20th century, that allowed for the separation and identification of specific cis and trans isomers of fatty acid esters. These methods enabled researchers to begin to understand the chemical and physical differences between isomers like ethyl linoleate (the cis form) and ethyl linolelaidate (the trans form). The primary motivation for studying these isomers has historically been driven by nutritional science and food chemistry, with a focus on the health implications of consuming trans fats.

Physicochemical Properties

The geometric isomerism of the double bonds at the 9th and 12th carbon positions results in distinct physical and chemical properties for this compound compared to its cis counterpart.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 308.5 g/mol | --INVALID-LINK-- |

| CAS Number | 6114-21-2 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Purity | >99% (as specified by suppliers) | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Synonyms | Ethyl linolelaidate, 9,12-Octadecadienoic acid, ethyl ester, (E,E)- | --INVALID-LINK-- |

Experimental Protocols

Synthesis: Isomerization of Ethyl Linoleate

A common method to produce the trans isomer is through the isomerization of the corresponding cis isomer.

Protocol:

-

Reactant Preparation: Dissolve ethyl linoleate (cis,cis isomer) in a suitable solvent such as hexane (B92381).

-

Catalyst Addition: Introduce a catalyst known to promote cis-trans isomerization. A common catalyst is selenium or iodine in the presence of light or heat. Alternatively, nitrous acid generated in situ can be used.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the trans,trans isomer.

-

Work-up: After the reaction, cool the mixture and wash with a solution of sodium thiosulfate (B1220275) to remove the iodine catalyst, followed by washing with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Urea (B33335) Complexation and Chromatography

The resulting mixture will contain a variety of isomers. Purification is essential to isolate the desired 9(E),12(E) isomer.

Protocol:

-

Urea Complexation: Dissolve the crude ester mixture in methanol (B129727) and add a saturated solution of urea in methanol. Cool the mixture to allow for the formation of urea-adducts. Saturated and less unsaturated fatty acid esters form crystalline complexes with urea, while polyunsaturated esters, including the desired product, remain in the liquid phase.

-

Separation: Separate the liquid phase (containing the desired product) from the solid urea complexes by filtration.

-

Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

-

Argentation Chromatography (Ag-HPLC): For high-purity isolation, employ silver ion high-performance liquid chromatography. The stationary phase is impregnated with silver ions, which interact differently with cis and trans double bonds, allowing for their separation.

-

Mobile Phase: A non-polar solvent system, such as hexane with a small percentage of a more polar solvent like acetonitrile.

-

Detection: Use a refractive index detector or a UV detector at a low wavelength.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the elution time of the 9(E),12(E) isomer and confirm the purity using GC-MS and NMR.

Analytical Characterization

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The ethyl ester is already suitable for GC analysis.

-

Column: A highly polar capillary column (e.g., biscyanopropyl polysiloxane) is necessary to achieve separation of the geometric isomers.

-

Temperature Program: An optimized temperature gradient is crucial for resolving the different isomers.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will provide a fragmentation pattern that can be compared to spectral libraries for confirmation of the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the olefinic protons are characteristic of the trans configuration of the double bonds.

-

¹³C NMR: The chemical shifts of the olefinic carbons also differ between cis and trans isomers.

-

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways affected by this compound are scarce. However, research on its cis-isomer, ethyl linoleate, and other related fatty acid derivatives provides valuable insights into its potential biological activities. It is plausible that the trans configuration of the double bonds could lead to different or even antagonistic effects compared to the cis isomer.

The Akt/GSK3β/β-catenin Pathway

Studies on ethyl linoleate have shown its involvement in the Akt/GSK3β/β-catenin signaling pathway, particularly in the context of melanogenesis.[1] It is hypothesized that this compound could also interact with this pathway, potentially modulating cellular processes such as proliferation and differentiation.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Ethyl linoleate has demonstrated anti-inflammatory properties by inhibiting NF-κB activation.[2] Given that trans fatty acids are often associated with pro-inflammatory responses, it is plausible that this compound could modulate this pathway, potentially in a manner different from its cis isomer.

Conclusion and Future Directions

This compound remains a relatively understudied molecule compared to its cis-isomer. While its discovery is rooted in the history of industrial fat hydrogenation, a detailed understanding of its specific biological roles is still emerging. The experimental protocols outlined in this guide, derived from established methodologies for related compounds, provide a framework for its synthesis, purification, and characterization. The potential interactions with key signaling pathways such as Akt/GSK3β/β-catenin and NF-κB, inferred from studies on related isomers, highlight promising avenues for future research.

For drug development professionals, the nuanced differences between geometric isomers of fatty acids present both challenges and opportunities. A deeper investigation into the specific cellular targets and mechanisms of action of this compound is warranted. Such research could uncover novel therapeutic applications or provide a better understanding of the health implications of dietary trans fats. Future studies should focus on stereospecific synthesis to obtain high-purity material for biological testing and employ modern analytical techniques to elucidate its metabolic fate and signaling effects in various cellular and in vivo models.

References

An In-depth Technical Guide to the Stereoisomers of Ethyl Linoleate and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ethyl linoleate (B1235992), focusing on their characteristics, relevant quantitative data, and the experimental protocols for their analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Introduction to Ethyl Linoleate and its Stereoisomers

Ethyl linoleate is the ethyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its chemical formula is C₂₀H₃₆O₂. The presence of two double bonds in its 18-carbon chain, at the 9th and 12th positions, gives rise to geometric isomerism. This results in four possible stereoisomers:

-

Ethyl (9Z,12Z)-linoleate (cis,cis): The most common and naturally occurring isomer.

-

Ethyl (9Z,12E)-linoleate (cis,trans): A trans isomer.

-

Ethyl (9E,12Z)-linoleate (trans,cis): A trans isomer.

-

Ethyl (9E,12E)-linoleate (trans,trans): A trans isomer.

The spatial arrangement of the hydrogen atoms around the double bonds significantly influences the molecule's shape and, consequently, its physical, chemical, and biological properties.

Physical and Chemical Properties of Ethyl Linoleate Stereoisomers

| Property | Ethyl (9Z,12Z)-linoleate | Ethyl (9Z,12E)-linoleate (Computed) | Ethyl (9E,12Z)-linoleate | Ethyl (9E,12E)-linoleate |

| Molecular Weight ( g/mol ) | 308.50[1][2][3] | 308.5[4] | Data not available | Data not available |

| Boiling Point (°C) | 224 @ 17 mmHg[2][5][6][7][8] 388-389 @ 760 mmHg[5] | Data not available | Data not available | Data not available |

| Melting Point (°C) | 21 to 24[9] | Data not available | Data not available | Data not available |

| Density (g/mL) | 0.876 @ 25°C[2][6][7][8] 0.8919 @ 20°C[1] | Data not available | Data not available | Data not available |

| Refractive Index (n20/D) | 1.455[2][6][7] | Data not available | Data not available | Data not available |

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the distinct biological activities of ethyl linoleate isomers, particularly their roles in cellular signaling pathways related to inflammation and melanogenesis.

Anti-inflammatory Effects

Ethyl linoleate has demonstrated significant anti-inflammatory properties. It has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylation of mitogen-activated protein kinases (MAPKs). Furthermore, ethyl linoleate can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which contributes to its anti-inflammatory action.

Regulation of Melanogenesis

Ethyl linoleate has been found to inhibit melanogenesis, the process of melanin (B1238610) production. It achieves this by suppressing the expression of key melanogenic enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP1). This down-regulation is a consequence of the inhibition of the Akt/GSK3β/β-catenin signaling pathway, which leads to a decrease in the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[10]

Interaction with the Endocannabinoid System

Ethyl linoleate, in synergy with other compounds like bakuchiol, can modulate the endocannabinoid system in keratinocytes. It has been shown to inhibit fatty acid amide hydrolase (FAAH) and fatty acid binding protein 5 (FABP5), leading to an increase in the levels of endocannabinoids. This, in turn, can contribute to the repression of inflammatory pathways.

Experimental Protocols

Synthesis and Isomerization of Ethyl Linoleate Stereoisomers

4.1.1. Synthesis of Ethyl (9Z,12Z)-linoleate by Esterification

Ethyl (9Z,12Z)-linoleate can be synthesized from linoleic acid-rich oils, such as sunflower or safflower oil, through transesterification.

-

Materials: Linoleic-type vegetable oil, ethanol, potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) as a catalyst.

-

Procedure:

-

Mix the vegetable oil with an excess of ethanol.

-

Add the alkaline catalyst (e.g., 1% w/w of oil).

-

Heat the mixture to around 70°C with constant stirring in a reflux system for 2-4 hours.[11]

-

After the reaction, allow the mixture to settle, leading to the separation of the ethyl ester layer (biodiesel) and the glycerol (B35011) layer.

-

Wash the ethyl ester layer with warm water to remove any residual catalyst and glycerol.

-

Dry the ethyl linoleate over anhydrous sodium sulfate.

-

The product can be further purified by distillation under reduced pressure.

-

4.1.2. Isomerization to Trans Isomers

The cis,cis isomer can be converted to a mixture of cis,trans, trans,cis, and trans,trans isomers through isomerization.

-

Materials: Ethyl (9Z,12Z)-linoleate, p-toluenesulfinic acid or iodine as a catalyst.

-

Procedure:

-

Dissolve the ethyl (9Z,12Z)-linoleate in an appropriate solvent.

-

Add a catalytic amount of p-toluenesulfinic acid or iodine.

-

Heat the mixture under an inert atmosphere. The reaction time and temperature can be varied to control the extent of isomerization.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

-

Once the desired isomer distribution is achieved, cool the reaction and remove the catalyst.

-

The resulting mixture of isomers can then be separated using preparative chromatography.

-

Separation and Analysis of Stereoisomers

4.2.1. Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)

Ag⁺-HPLC is a powerful technique for separating fatty acid esters based on the number, position, and geometry of their double bonds.

-

Stationary Phase: A silica-based column impregnated with silver ions (e.g., ChromSpher 5 Lipids).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) or toluene (B28343) with a small amount of a more polar solvent like acetonitrile (B52724) or isopropanol (B130326) to modulate retention.

-

Detection: UV detection at around 205-215 nm or an evaporative light-scattering detector (ELSD).

-

Elution Order: The elution order is generally trans,trans > cis,trans/trans,cis > cis,cis. The separation of positional isomers is also possible.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely used for the analysis of fatty acid esters. For the separation of geometric isomers, highly polar capillary columns are required.

-

Derivatization: While ethyl esters can be analyzed directly, fatty acids from biological samples are often converted to fatty acid methyl esters (FAMEs) for better chromatographic performance. A common method is transesterification with methanolic HCl or BF₃-methanol.

-

Column: A highly polar cyanopropyl-substituted polysiloxane capillary column (e.g., SP-2560, HP-88).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

-

Detection: A mass spectrometer is used for identification based on fragmentation patterns, and a flame ionization detector (FID) can be used for quantification.

-

Elution Order: On highly polar cyanopropyl columns, trans isomers generally elute before their cis counterparts.

Experimental Workflow for Studying Biological Effects

The following diagram illustrates a typical workflow for investigating the biological effects of ethyl linoleate stereoisomers on a cell-based model of inflammation.

Conclusion

The stereoisomers of ethyl linoleate exhibit distinct physical and biological properties. While the cis,cis isomer is the most prevalent, the trans isomers are of growing interest due to their potential roles in various physiological and pathological processes. The methodologies outlined in this guide provide a framework for the synthesis, separation, and analysis of these isomers, enabling further research into their specific functions and potential therapeutic applications. A deeper understanding of the individual characteristics of each stereoisomer is crucial for advancing research in areas such as dermatology, immunology, and drug development.

References

- 1. Ethyl Linoleate [drugfuture.com]

- 2. Ethyl linoleate = 99 544-35-4 [sigmaaldrich.com]

- 3. Ethyl Linoleate | C20H36O2 | CID 5282184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethyl (Z)-linoleate, 544-35-4 [thegoodscentscompany.com]

- 6. Ethyl Linoleate - Ataman Kimya [atamanchemicals.com]

- 7. 亚油酸乙酯 technical, ≥65% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. ETHYL LINOLEATE | 544-35-4 [chemicalbook.com]

- 9. ethyl (Z)-linoleate [flavscents.com]

- 10. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil | MDPI [mdpi.com]

Ethyl 9(E),12(E)-octadecadienoate: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, commonly known as ethyl linoleate (B1235992), is the ethyl ester of the essential omega-6 fatty acid, linoleic acid. This molecule has garnered significant attention in various scientific fields due to its diverse biological activities. In biological systems, it is readily converted to linoleic acid, thereby serving as a more stable and permeable precursor.[1] Its functions span from dermatological applications, where it exhibits anti-inflammatory, anti-acne, and skin barrier-enhancing properties, to intricate roles in cellular signaling pathways, including those involved in melanogenesis.[1][2] This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The signaling pathways elucidated in this document are visualized through diagrams to facilitate a comprehensive understanding of its molecular interactions.

Core Biological Functions and Mechanisms of Action

Ethyl linoleate's biological activities are primarily attributed to its role as a precursor to linoleic acid and its subsequent metabolism, as well as its intrinsic ability to modulate specific cellular pathways.[1] Key functions include:

-

Anti-Inflammatory Effects: Ethyl linoleate has demonstrated potent anti-inflammatory properties.[3] It has been shown to down-regulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[3] This anti-inflammatory action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, as well as the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1).[3][4]

-

Dermatological Applications: In the realm of dermatology, ethyl linoleate is recognized for its efficacy in treating acne vulgaris.[2] Its benefits are linked to its ability to correct follicular keratinization, reduce sebum production, and exert anti-inflammatory effects on the skin.[1][2] Furthermore, as a precursor to linoleic acid, a key component of ceramides, it plays a crucial role in maintaining the integrity of the skin's lipid barrier, which is often compromised in conditions like eczema.[5]

-

Anti-Melanogenic Properties: Ethyl linoleate has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production.[6] It does not directly inhibit the tyrosinase enzyme but rather suppresses its expression, along with other key melanogenic enzymes like tyrosinase-related protein 1 (TRP1).[6] This is achieved through the inhibition of the Akt/GSK3β/β-catenin signaling pathway, which in turn downregulates the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[6]

Quantitative Data

The following tables summarize the quantitative data from key studies investigating the biological effects of this compound.

Table 1: Anti-Inflammatory Activity of Ethyl Linoleate in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of Ethyl Linoleate | Result | Reference |

| NO Production | 1, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| PGE2 Production | 1, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| TNF-α Production | 1, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| IL-1β Production | 1, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| IL-6 Production | 1, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

Table 2: Anti-Melanogenic Effects of Ethyl Linoleate in α-MSH-Induced B16F10 Melanoma Cells

| Parameter | Concentration of Ethyl Linoleate | Result | Reference |

| Melanin Content | 400 µM | Significant inhibition | [2][6] |

| Intracellular Tyrosinase Activity | 400 µM | Significant inhibition | [2][6] |

| Tyrosinase Protein Expression | 400 µM | Reduced to 50.02% of α-MSH control | [6] |

| TRP1 Protein Expression | 400 µM | Reduced to 63.17% of α-MSH control | [6] |

| MITF Expression | 100, 200, 400 µM | Dose-dependent reduction | [6] |

| Phosphorylation of Akt | 400 µM | Decreased ratio of phosphorylated to total Akt | [6] |

| Phosphorylation of GSK3β | 400 µM | Decreased ratio of phosphorylated to total GSK3β | [6] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.

Caption: Anti-melanogenesis signaling pathway of Ethyl Linoleate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of Ethyl Linoleate (e.g., 1, 5, 10, 20 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and PGE2 assays, 6 hours for TNF-α, and 24 hours for IL-1β and IL-6 assays).

-

Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent assay.

-

Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess protein expression levels, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs (ERK, p38, JNK), NF-κB p65, IκBα, and HO-1. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Melanogenic Activity Assessment in B16F10 Melanoma Cells

-

Cell Culture: B16F10 murine melanoma cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 environment.

-

Treatment: Cells are treated with a-melanocyte-stimulating hormone (α-MSH) (e.g., 100 nM) in the presence or absence of various concentrations of Ethyl Linoleate (e.g., 100, 200, 400 µM) for 48 hours.

-

Melanin Content Assay: After treatment, cells are harvested, washed with PBS, and lysed. The melanin content is measured spectrophotometrically at 405 nm and normalized to the total protein content.

-

Intracellular Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.

-

Western Blot Analysis: Similar to the anti-inflammatory protocol, western blotting is performed to determine the protein levels of tyrosinase, TRP1, MITF, and phosphorylated and total forms of Akt and GSK3β, as well as β-catenin.

Other Biological Roles

Penetration Enhancer in Drug Delivery

Ethyl linoleate is utilized in transdermal drug delivery systems as a penetration enhancer.[7] It facilitates the transport of drug molecules across the stratum corneum, the primary barrier of the skin, by disrupting the ordered structure of the lipid bilayers. This property makes it a valuable excipient in topical and transdermal formulations, improving the bioavailability of active pharmaceutical ingredients.

Pheromonal Activity

In entomology, ethyl linoleate has been identified as a primer pheromone in honey bees (Apis mellifera).[8] Produced by forager bees, it delays the behavioral maturation of younger nurse bees, thereby regulating the colony's division of labor.[9] This highlights a fascinating role for this molecule in chemical communication and social organization within insect colonies.

Conclusion

This compound is a multifaceted molecule with significant biological functions. Its well-documented anti-inflammatory and anti-melanogenic properties, underpinned by its modulation of key signaling pathways such as NF-κB, MAPK, and Akt/GSK3β/β-catenin, make it a compound of great interest for therapeutic and cosmetic applications. The detailed experimental protocols provided herein offer a framework for researchers to further investigate its mechanisms of action and explore its full potential. While its roles as a penetration enhancer and a pheromone are also established, further quantitative research is warranted to fully elucidate these functions. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to understand and harness the biological activities of ethyl linoleate.

References

- 1. Ethyl linoleate from garlic attenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

- 6. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethyl Linolelaidate: A Technical Guide to Metabolism and Breakdown Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl linolelaidate, the ethyl ester of linolelaidic acid (the trans-isomer of linoleic acid), is a fatty acid ethyl ester (FAEE) that undergoes a multi-step metabolic process. This guide details the core pathways of ethyl linolelaidate metabolism, beginning with its initial hydrolysis and proceeding through beta-oxidation. While specific quantitative data for ethyl linolelaidate is limited in publicly available literature, this document extrapolates from the metabolism of structurally similar trans fatty acids and fatty acid ethyl esters to provide a comprehensive overview. This guide includes detailed experimental protocols for studying its metabolism and visual diagrams of the key metabolic pathways and experimental workflows.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] Ethyl linolelaidate falls into this class of lipids. The metabolic fate of ethyl linolelaidate is of interest due to the established biological effects of trans fatty acids. Understanding its breakdown is crucial for assessing its physiological and toxicological impact. The metabolism of ethyl linolelaidate can be broadly divided into two main stages:

-

Hydrolysis: The initial cleavage of the ethyl ester bond to release linolelaidic acid and ethanol.

-

Fatty Acid Oxidation: The subsequent breakdown of the liberated linolelaidic acid, primarily through the beta-oxidation pathway.

This guide will provide a detailed examination of these pathways, along with methodologies for their investigation.

Cellular Uptake and Initial Hydrolysis

The metabolism of ethyl linolelaidate begins with its uptake into the cell and the enzymatic hydrolysis of its ethyl ester bond.

Cellular Uptake

Fatty acid ethyl esters are transported across the cell membrane, likely via specific transport proteins that handle fatty acids, such as the SLC27 family of fatty acid transport proteins.[2]

Hydrolysis by Carboxylesterases

Once inside the cell, ethyl linolelaidate is hydrolyzed by carboxylesterases (CES), a family of serine hydrolases.[3] These enzymes catalyze the cleavage of the ester bond, yielding linolelaidic acid and ethanol.[3][4]

-

Key Enzymes: Human carboxylesterases, primarily CES1 (hCE1) and CES2 (hCE2), are responsible for this hydrolysis. CES1 is highly expressed in the liver, while CES2 is abundant in the intestine. CES1 generally hydrolyzes esters with small alcohol groups and large acyl groups, making it a likely candidate for ethyl linolelaidate hydrolysis.[5]

-

Subcellular Location: Carboxylesterases are predominantly located in the endoplasmic reticulum.[5]

The hydrolysis of ethyl linolelaidate is a critical first step, as it liberates the free fatty acid, linolelaidic acid, making it available for subsequent metabolic processes.

Metabolism of Linolelaidic Acid

Following hydrolysis, linolelaidic acid is activated and then broken down, primarily through beta-oxidation.

Activation of Linolelaidic Acid

Before it can be oxidized, linolelaidic acid must be activated. This occurs in the cytoplasm and is catalyzed by acyl-CoA synthetase , which attaches coenzyme A (CoA) to the fatty acid, forming linolelaidoyl-CoA.[6] This reaction requires the energy equivalent of two ATP molecules.[7]

Mitochondrial Transport

The resulting linolelaidoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle .[8]

Beta-Oxidation of Linolelaidoyl-CoA

Beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[8][9] The beta-oxidation of linolelaidoyl-CoA, a trans-polyunsaturated fatty acid, proceeds through the standard four steps for saturated portions of the chain:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans double bond.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolysis by β-ketothiolase, releasing acetyl-CoA.

Due to the pre-existing trans double bonds in linolelaidoyl-CoA, specific auxiliary enzymes are required:

-

Enoyl-CoA Isomerase: When a trans double bond is in a position that prevents the action of enoyl-CoA hydratase, this enzyme repositions it.[9] This is crucial for the breakdown of trans fatty acids.

-

2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of polyunsaturated fatty acids with double bonds at even-numbered carbons.[9]

The end products of the complete beta-oxidation of linolelaidoyl-CoA are acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Quantitative Data

| Parameter | Enzyme | Substrate | Typical Value Range (for similar substrates) | Significance |

| Km (Michaelis Constant) | Carboxylesterase 1 (CES1) | Ethyl Linolelaidate | µM to mM | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate. |

| Vmax (Maximum Velocity) | Carboxylesterase 1 (CES1) | Ethyl Linolelaidate | nmol/min/mg protein | Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Km (Michaelis Constant) | Acyl-CoA Dehydrogenase | Linolelaidoyl-CoA | µM | Reflects the affinity of the beta-oxidation enzymes for the trans fatty acyl-CoA. |

| Vmax (Maximum Velocity) | Acyl-CoA Dehydrogenase | Linolelaidoyl-CoA | nmol/min/mg protein | Indicates the maximum rate of the initial step of beta-oxidation for this substrate. |

| Metabolite Concentration | Linolelaidic Acid | N/A | Varies with tissue and exposure | Provides a measure of the extent of ethyl linolelaidate hydrolysis in vivo. |

| Metabolite Concentration | Acetyl-CoA | N/A | Varies with metabolic state | Reflects the downstream output of the beta-oxidation pathway. |

Experimental Protocols

The following are detailed methodologies for key experiments to study the metabolism of ethyl linolelaidate.

Protocol for Fatty Acid Ethyl Ester Hydrolase Assay

This protocol is adapted from general methods for assaying esterase activity and would require optimization for ethyl linolelaidate.[1]

-

Objective: To determine the kinetic parameters (Km and Vmax) of carboxylesterases for ethyl linolelaidate.

-

Principle: The rate of hydrolysis of ethyl linolelaidate is measured by quantifying the formation of linolelaidic acid over time using gas chromatography-mass spectrometry (GC-MS).

-

Materials:

-

Purified human carboxylesterase (CES1 or CES2) or liver microsomes

-

Ethyl linolelaidate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Internal standard (e.g., heptadecanoic acid)

-

Organic solvents (e.g., hexane, methanol)

-

Derivatizing agent (e.g., BF₃-methanol)

-

GC-MS system

-

-

Procedure:

-

Substrate Preparation: Prepare a stock solution of ethyl linolelaidate in ethanol. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Enzyme Reaction:

-

Pre-warm the substrate dilutions to 37°C.

-

Initiate the reaction by adding the enzyme preparation (e.g., 10 µg of microsomal protein).

-

Incubate at 37°C with gentle shaking.

-

At various time points, stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

-

Extraction and Derivatization:

-

Add the internal standard.

-

Extract the lipids using a suitable method (e.g., Folch extraction).

-

Dry the lipid extract under a stream of nitrogen.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding BF₃-methanol and heating.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., a polar column for FAME analysis).

-

Quantify the methyl linolelaidate peak area relative to the internal standard.

-

-

Data Analysis:

-

Calculate the initial reaction velocities at each substrate concentration.

-

Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-